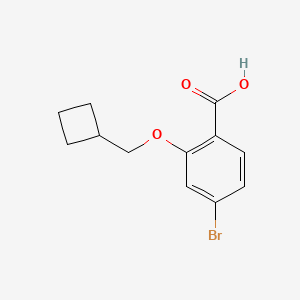

4-Bromo-2-(cyclobutylmethoxy)benzoic acid

Description

4-Bromo-2-(cyclobutylmethoxy)benzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at the 4-position and a cyclobutylmethoxy group at the 2-position of the aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility.

Propriétés

IUPAC Name |

4-bromo-2-(cyclobutylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c13-9-4-5-10(12(14)15)11(6-9)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEQKYGAMASLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclobutylmethoxy)benzoic acid typically involves the bromination of 2-(cyclobutylmethoxy)benzoic acid. This can be achieved using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-(cyclobutylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as 4-bromo-2-(cyclobutylmethoxy)benzoyl chloride.

Reduction: The bromine atom can be reduced to form 4-bromo-2-(cyclobutylmethoxy)benzyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromyl chloride can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed in anhydrous ether.

Substitution: Nucleophiles such as sodium iodide or potassium fluoride can be used in polar aprotic solvents like acetone or dimethylformamide (DMF).

Major Products Formed:

Oxidation: 4-bromo-2-(cyclobutylmethoxy)benzoyl chloride

Reduction: 4-bromo-2-(cyclobutylmethoxy)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

4-Bromo-2-(cyclobutylmethoxy)benzoic acid has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: The compound can be utilized in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism by which 4-Bromo-2-(cyclobutylmethoxy)benzoic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The following table compares 4-Bromo-2-(cyclobutylmethoxy)benzoic acid with structurally related brominated benzoic acid derivatives:

Key Observations :

- The cyclobutylmethoxy group in the target compound introduces greater steric hindrance and lipophilicity compared to smaller substituents like methoxy or methyl .

- Halogenated derivatives (e.g., 4-bromo-2-chloro-6-methylbenzoic acid) exhibit enhanced electrophilicity, enabling diverse reactivity in cross-coupling reactions .

Physicochemical Properties

Evidence from analogous compounds suggests that substituents significantly influence solubility, melting points, and partition coefficients:

- Lipophilicity : The cyclobutylmethoxy group likely increases logP compared to methoxy or hydroxymethyl derivatives, as seen in the higher lipophilicity of 4-bromo-2-(difluoromethoxy)benzoic acid (logP ~2.5) .

- Solubility : Methoxy and hydroxymethyl substituents (e.g., 4-bromo-2-methoxybenzoic acid) enhance aqueous solubility compared to bulkier groups like cyclobutylmethoxy .

- Thermal Stability : Brominated benzoic acids generally exhibit decomposition temperatures >200°C, with methyl or chloro substituents further stabilizing the structure .

Reactivity Insights :

- The cyclobutylmethoxy group may hinder nucleophilic aromatic substitution compared to smaller alkoxy groups, necessitating harsher conditions or transition metal catalysis .

- Bromine at the 4-position directs electrophilic substitution to the 2- and 6-positions, as observed in the synthesis of 4-bromo-2-(trifluoromethyl)benzoic acid .

Activité Biologique

4-Bromo-2-(cyclobutylmethoxy)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the para position and a cyclobutylmethoxy group at the ortho position of the benzoic acid structure. This unique arrangement may influence its interaction with biological targets.

Pharmacological Potential

Research indicates that 4-Bromo-2-(cyclobutylmethoxy)benzoic acid exhibits various pharmacological activities, particularly as a Rho kinase inhibitor . Rho kinases are involved in numerous cellular processes including smooth muscle contraction, cell migration, and proliferation. Inhibition of Rho kinase has therapeutic implications for conditions such as hypertension, cancer, and vascular disorders .

The mechanism by which 4-Bromo-2-(cyclobutylmethoxy)benzoic acid exerts its effects primarily involves modulation of Rho kinase activity. By inhibiting this enzyme, the compound can induce relaxation of vascular smooth muscle, potentially lowering blood pressure and improving blood flow . Additionally, the compound may interact with other molecular targets, leading to various biological effects.

Case Studies

- Vascular Smooth Muscle Relaxation : In vitro studies demonstrated that 4-Bromo-2-(cyclobutylmethoxy)benzoic acid effectively reduced contractions in isolated vascular tissues, suggesting its potential use in treating hypertension.

- Cell Proliferation Inhibition : Experiments conducted on cancer cell lines indicated that the compound could inhibit cell proliferation through Rho kinase pathway modulation, presenting a possible avenue for cancer therapy .

- Anti-inflammatory Effects : Preliminary studies have shown that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Comparative Analysis

To understand the unique properties of 4-Bromo-2-(cyclobutylmethoxy)benzoic acid, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Chloro-4-(cyclobutylmethoxy)benzoic acid | Chlorine substituent | Rho kinase inhibition |

| 4-Chlorobenzoic acid | Lacks cyclobutylmethoxy group | Lesser pharmacological activity |

| 3-Bromo-2-hydroxybenzoic acid | Hydroxy group instead of methoxy | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.